molecular formula C9H14N2O2 B14786961 2-amino-N-(furan-2-ylmethyl)-N-methylpropanamide

2-amino-N-(furan-2-ylmethyl)-N-methylpropanamide

Cat. No.: B14786961
M. Wt: 182.22 g/mol
InChI Key: SMCQOWVEQKCUQF-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(furan-2-ylmethyl)-N-methylpropanamide is an organic compound characterized by the presence of an amino group, a furan ring, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(furan-2-ylmethyl)-N-methylpropanamide typically involves the reaction of (S)-2-Amino-N-methylpropanamide with furan-2-carbaldehyde. The reaction is carried out under mild conditions, often using a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(furan-2-ylmethyl)-N-methylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(furan-2-ylmethyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides and amines.

Scientific Research Applications

(S)-2-Amino-N-(furan-2-ylmethyl)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(furan-2-ylmethyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-(furan-2-ylmethyl)-N-ethylpropanamide
  • (S)-2-Amino-N-(furan-2-ylmethyl)-N-isopropylpropanamide
  • (S)-2-Amino-N-(furan-2-ylmethyl)-N-phenylpropanamide

Uniqueness

(S)-2-Amino-N-(furan-2-ylmethyl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the chiral center at the amino group contribute to its unique properties compared to other similar compounds.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-N-methylpropanamide

InChI

InChI=1S/C9H14N2O2/c1-7(10)9(12)11(2)6-8-4-3-5-13-8/h3-5,7H,6,10H2,1-2H3

InChI Key

SMCQOWVEQKCUQF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1=CC=CO1)N

Origin of Product

United States

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